A Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
A Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a key synthetic intermediate in carbohydrate chemistry and drug development. This document compiles essential data from various sources and outlines standardized protocols for its characterization.
Core Physical and Chemical Properties
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a fully protected derivative of D-mannose, where the hydroxyl groups (except for the anomeric hydroxyl) are acetylated. This protection enhances its solubility in organic solvents and makes it a versatile building block in the synthesis of complex carbohydrates and glycoconjugates. The properties of this compound can vary depending on the stereochemistry at the anomeric carbon (C1), existing as α or β anomers, or as a mixture.
Data Summary
The quantitative physical properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose are summarized in the table below. It is important to note the specific anomer or mixture being described, as this can influence properties like melting point and optical rotation.
| Property | Value | Comments/Source |
| Molecular Formula | C₁₄H₂₀O₁₀ | [1][2] |
| Molecular Weight | 348.30 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 92-95 °C | For the anomeric mixture.[1] |
| CAS Number | 140147-37-1, 58645-20-8 | For the anomeric mixture.[1][2] |
| 22860-22-6 | For the α-anomer.[3] | |
| Storage Temperature | 2-8 °C | [1] |
Solubility Profile: While specific quantitative solubility data is limited, a structurally similar compound, 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, is reported to be soluble in dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH).[5] This suggests that 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is likely to be soluble in a range of common polar organic solvents and poorly soluble in water. An experimental protocol to determine its qualitative solubility is provided in Section 2.3.
Experimental Protocols for Property Determination
The following sections detail standardized laboratory procedures for the characterization of the physical properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.
Workflow for Physical Property Characterization
The logical flow for determining the key physical properties of a purified solid compound like 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is outlined below.
Caption: A flowchart illustrating the sequential steps for the physical characterization of a solid organic compound.
Protocol for Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Glass capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the 2,3,4,6-Tetra-O-acetyl-D-mannopyranose sample is completely dry and finely powdered. If necessary, gently grind the crystalline solid in a mortar and pestle.
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-20 °C per minute to get a rough estimate.
-
Accurate Measurement: For an accurate measurement, allow the apparatus to cool. Then, heat the block rapidly to about 20 °C below the estimated melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.
Protocol for Specific Optical Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound and calculate its specific rotation.
Apparatus:
-
Polarimeter
-
Polarimeter cell (typically 1.0 dm)
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Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Appropriate solvent (e.g., chloroform, pyridine)
Procedure:
-
Solution Preparation: Accurately weigh a specific mass (e.g., 100 mg) of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. Quantitatively transfer it to a 10 mL volumetric flask. Dissolve the compound in the chosen solvent and fill the flask to the mark. Mix thoroughly. This gives the concentration (c) in g/mL.
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present in the light path.
-
Reading the Rotation: Place the filled cell in the polarimeter and close the cover. Observe the optical rotation through the eyepiece or on the digital display. Record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the following formula: [α]ᵀλ = α / (l × c) Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (typically the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Protocol for Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in various common laboratory solvents.
Apparatus:
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Small test tubes
-
Spatula
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Vortex mixer (optional)
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A range of solvents (e.g., water, ethanol, methanol, ethyl acetate, chloroform, DMSO)
Procedure:
-
Sample Addition: Place approximately 10-20 mg of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the first test solvent to the test tube.
-
Mixing: Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.
-
Observation: Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat: Repeat steps 1-4 for each of the selected solvents.
-
Reporting: Record the results for each solvent (e.g., "Soluble in chloroform," "Insoluble in water").
References
- 1. 2,3,4,6-Tetra-O-acetyl- D -mannopyranose 95 140147-37-1 [sigmaaldrich.com]
- 2. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | C14H20O10 | CID 11759823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose, 5 g, CAS No. 22860-22-6 | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. synthose.com [synthose.com]
